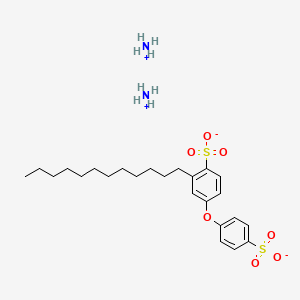
Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate is a chemical compound with the molecular formula C24H34O7S2·2H3N. It is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of dodecylbenzene followed by the reaction with phenol and subsequent ammonium salt formation. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where dodecylbenzene is reacted with sulfuric acid. The intermediate product is then reacted with phenol in the presence of a catalyst to form the sulfonatophenoxy derivative. Finally, the ammonium salt is formed by neutralizing the product with ammonia .
Análisis De Reacciones Químicas
Types of Reactions
Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonate salts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can disrupt cell membranes, leading to cell lysis. The compound interacts with lipid bilayers and proteins, facilitating their solubilization and extraction .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different ionic nature.
Triton X-100: A non-ionic surfactant used in similar applications.
Cetyltrimethylammonium bromide: A cationic surfactant with comparable uses.
Uniqueness
Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate is unique due to its dual ammonium groups, which provide distinct ionic properties compared to other surfactants. This makes it particularly effective in specific industrial and research applications where ionic interactions are crucial .
Propiedades
Número CAS |
69834-23-7 |
|---|---|
Fórmula molecular |
C24H40N2O7S2 |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
diazanium;2-dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-20-19-22(15-18-24(20)33(28,29)30)31-21-13-16-23(17-14-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3 |
Clave InChI |
BDEGCBYFVTXJKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


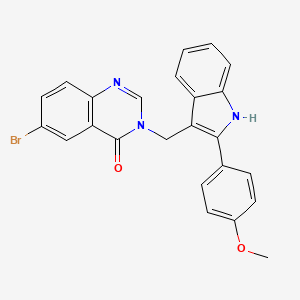

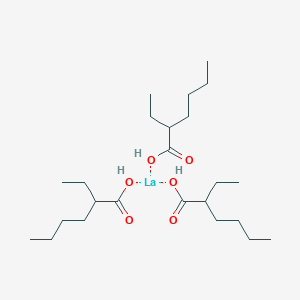
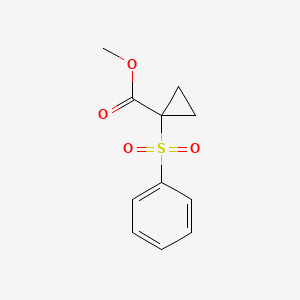
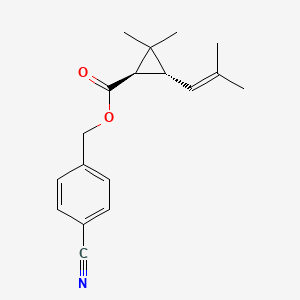
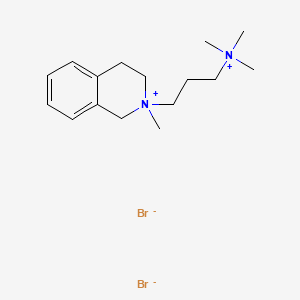

![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
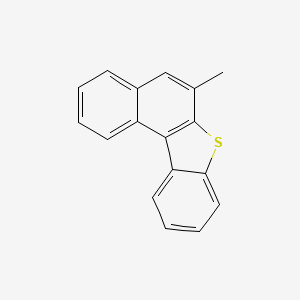
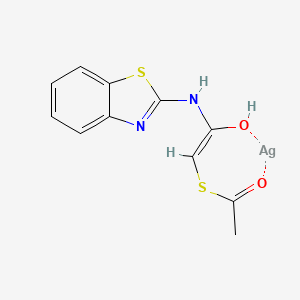
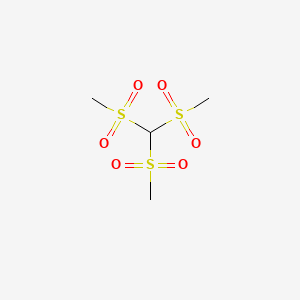

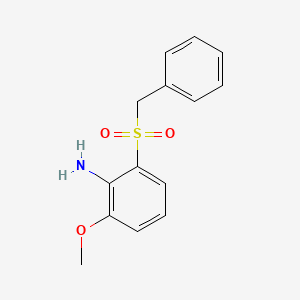
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
